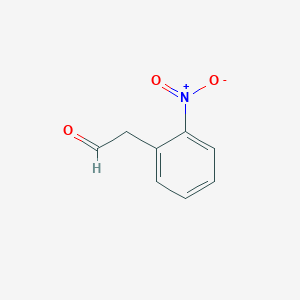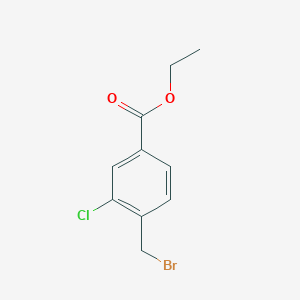
Benzoic acid, 4-(broMoMethyl)-3-chloro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromomethyl and chloro groups, and the carboxyl group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-(bromomethyl)-3-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Another method involves the use of ethyl 4-bromo-3-(bromomethyl)benzoate, which is treated with sodium ethoxide in ethanol at low temperatures, followed by warming to room temperature and stirring for an extended period .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and catalyst concentration, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation to form benzoic acid derivatives or reduction to yield alcohols.
Common Reagents and Conditions
Major Products
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to bind effectively to the enzyme TEM-72, inhibiting its activity through a mechanism that involves the formation of a stable enzyme-inhibitor complex . This interaction can lead to increased oxidative stress in bacterial cells, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-bromo-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzoic acid, 4-chloro-, ethyl ester: Similar structure but without the bromomethyl group.
Benzoic acid, 4-(bromomethyl)-, ethyl ester: Similar structure but without the chloro group.
Uniqueness
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester is unique due to the presence of both bromomethyl and chloro substituents on the benzene ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propiedades
IUPAC Name |
ethyl 4-(bromomethyl)-3-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYLSWWUUOOTSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

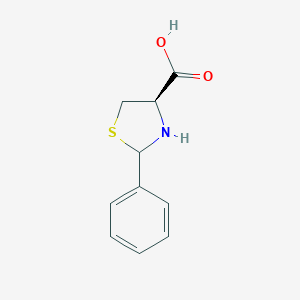
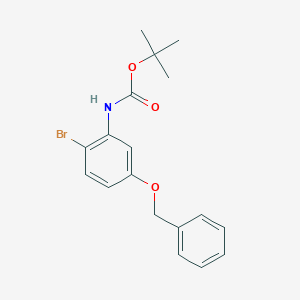


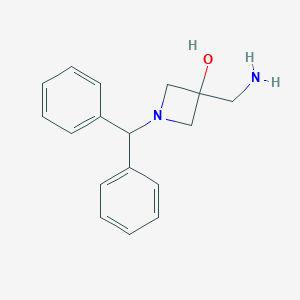
![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)
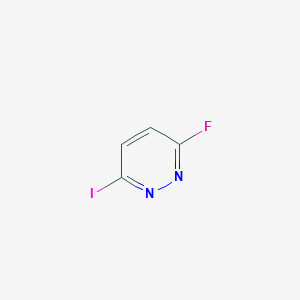
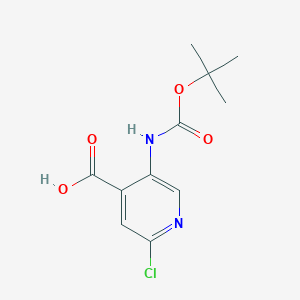
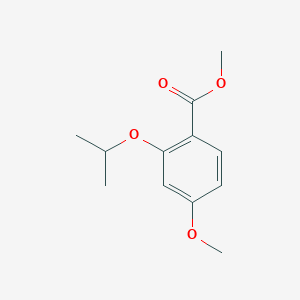
![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)
![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)
